molecular formula C18H18N4OS B2490978 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1797674-11-3

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2490978
M. Wt: 338.43
InChI Key: UJLHHLBQPCDPDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of active methylene reagents with various substrates to yield pyran, pyridine, and pyridazine derivatives. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and reacted with a variety of active methylene reagents, showcasing a method that could be relevant to the synthesis of the compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single crystal X-ray diffraction studies. For example, the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was analyzed, revealing its crystallization in the triclinic crystal system (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

The reactivity of compounds with similar structures has been explored in various studies. For instance, the reaction of 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with different reagents led to the synthesis of various thio-substituted derivatives, highlighting the chemical reactivity of such compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Physical Properties Analysis

The physical properties of compounds with similar chemical structures, such as crystal system parameters and hydrogen bond interactions, have been detailed through spectroscopic and crystallographic studies. This type of analysis contributes to our understanding of the compound's stability and reactivity (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds often involve spectroscopic characterization and reactivity studies. These studies provide insights into the compound’s reactivity and potential interactions with other chemicals, which is crucial for understanding its behavior in various conditions (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

Thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity towards various nitrogen nucleophiles to yield diverse heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research demonstrates the compound's utility in expanding the range of heterocyclic compounds through heterocyclic synthesis techniques (Mohareb et al., 2004).

Heterocyclic Synthesis with Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates

This study outlines a synthetic approach to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates toward active methylene reagents was explored, leading to the synthesis of diverse heterocyclic derivatives. Such research aids in the development of novel synthetic methods for heterocyclic compounds (Mohareb et al., 2004).

Pyridine-2(1H)-thione in Heterocyclic Synthesis

The synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives were explored using 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide as a starting material. This study illustrates the compound's potential in synthesizing heterocyclic compounds with antimicrobial properties (Gad-Elkareem et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions to be taken while handling the compound.


Future Directions

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and uses.


Please consult with a qualified professional or refer to specific scientific literature for detailed and accurate information.


properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(14-6-10-24-12-14)20-8-9-22-17(13-4-5-13)11-16(21-22)15-3-1-2-7-19-15/h1-3,6-7,10-13H,4-5,8-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLHHLBQPCDPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

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